molecular formula C8H10F3NO2 B11926532 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate

Cat. No.: B11926532
M. Wt: 209.17 g/mol
InChI Key: WORKYROETFILAU-UHFFFAOYSA-N
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Description

2-Azaspiro[33]heptan-6-yl 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H10F3NO3 It is known for its unique spirocyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate typically involves the reaction of 2-Azaspiro[3.3]heptan-6-one with trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane (DCM) and a catalyst to facilitate the reaction. The product is then purified using techniques such as flash silica chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The trifluoroacetate group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design, where it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate: Similar in structure but with difluoro instead of trifluoro groups.

    2-Azaspiro[3.3]heptane hydrochloride: Lacks the trifluoroacetate group, resulting in different chemical properties.

    tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: Contains a tert-butyl group, altering its reactivity and applications.

Uniqueness

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and research applications .

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

2-azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)6(13)14-5-1-7(2-5)3-12-4-7/h5,12H,1-4H2

InChI Key

WORKYROETFILAU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)OC(=O)C(F)(F)F

Origin of Product

United States

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